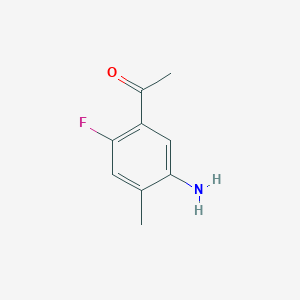
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one is an organic compound that features a substituted phenyl ring. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one typically involves the introduction of the amino, fluoro, and methyl groups onto a phenyl ring, followed by the attachment of an ethanone group. Common synthetic routes may include:
Nitration and Reduction: Starting with a methyl-substituted phenyl ring, nitration can introduce a nitro group, which can then be reduced to an amino group.
Halogenation: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI).
Acylation: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 1-(5-Nitro-2-fluoro-4-methyl-phenyl)-ethanone.
Reduction: 1-(5-Amino-2-fluoro-4-methyl-phenyl)-ethanol.
Substitution: 1-(5-Amino-2-methoxy-4-methyl-phenyl)-ethanone.
Scientific Research Applications
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for compounds like 1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-Amino-2-chloro-4-methyl-phenyl)-ethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Amino-2-fluoro-4-ethyl-phenyl)-ethanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the fluoro group in 1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one can significantly influence its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-(5-amino-2-fluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO/c1-5-3-8(10)7(6(2)12)4-9(5)11/h3-4H,11H2,1-2H3 |
InChI Key |
IEYQARNEXOORTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)C)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
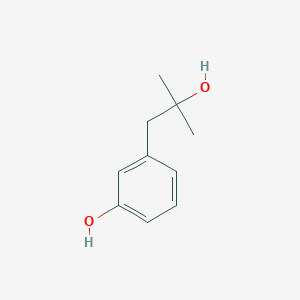
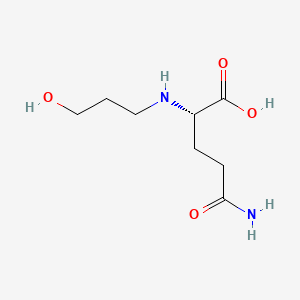
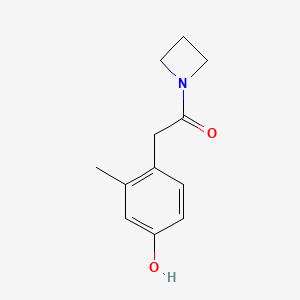
![N-{2-[(Dimethylsulfamoyl)amino]ethyl}acetamide](/img/structure/B8637911.png)
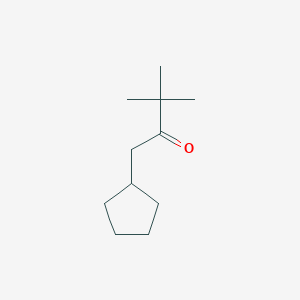

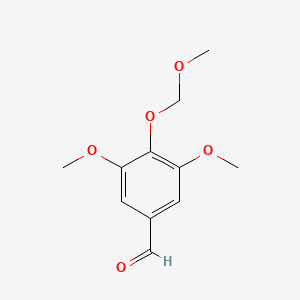
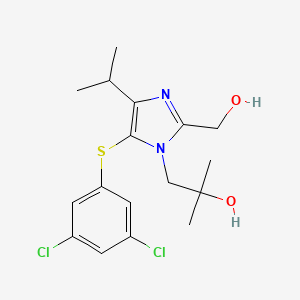
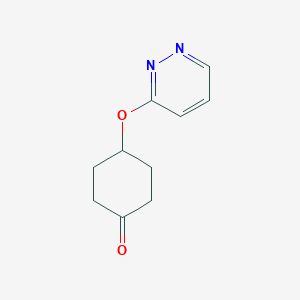
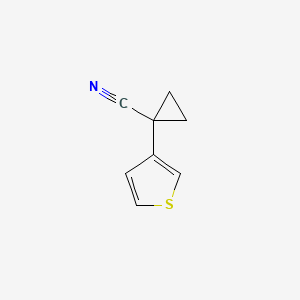
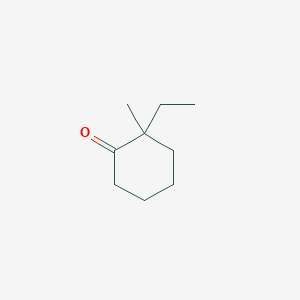
![Tert-butyl(4-chloro-2-{[3-(morpholin-4-ylcarbonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8637960.png)
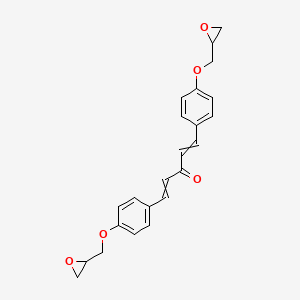
![Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]-](/img/structure/B8637969.png)
